
1-Heptadecanol
Overview
Description
1-Heptadecanol (C₁₇H₃₆O) is a long-chain primary fatty alcohol derived from heptadecane, where a hydroxyl group replaces a terminal methyl hydrogen . It is a plant metabolite with a melting point of 51–55°C, solubility in chloroform (50 mg/mL), and a colorless, transparent appearance . Structurally, it is characterized by a 17-carbon chain with a hydroxyl group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptadecanol can be synthesized through the reduction of heptadecanoic acid (margaric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature .
Chemical Reactions Analysis
Enzymatic Incorporation into Ether Lipids
1-Heptadecanol acts as a substrate for fatty acyl-CoA reductase (FAR1), enabling its incorporation into ether phospholipids. Studies using HeLa cells demonstrate:
- Mechanism: FAR1 reduces fatty acids to alcohols, which combine with dihydroxyacetone phosphate (DHAP) to form plasmalogens .
- Key Findings :
- Supplementation with this compound increased odd-chain ether phospholipids (e.g., C17:0-containing species).
- FAR1-deficient cells showed restored ether lipid synthesis when supplemented with this compound, confirming its role as a direct precursor.
Table: Ether Lipid Synthesis Efficiency
Cell Type | Ether Phospholipid Increase (C17:0) |
---|---|
Wild-Type | 42% |
FAR1-Deficient (+C17:0) | 38% (recovery) |
Thermal Decomposition and Combustion
This compound undergoes thermal decomposition at elevated temperatures, forming alkenes and water. Kinetic data from combustion studies reveal:
Arrhenius Parameters :
Reaction Order | A (cm³/mol·s) | n | E/R (K) | Temperature Range (K) |
---|---|---|---|---|
First-Order | 1.2 × 10¹³ | 0.5 | 18,200 | 500–800 |
Major Products:
Esterification Reactions
This compound reacts with carboxylic acids to form esters, catalyzed by acid or enzymatic agents:
Thermodynamic Data :
Property | Value | Method |
---|---|---|
Enthalpy of Vaporization () | 112.5 ± 0.5 kJ/mol | CGC |
Melting Point | 53–56°C | DSC |
Oxidation to Fatty Acids
Controlled oxidation converts this compound to heptadecanoic acid ():
\text{C}_{17}\text{H}_{35}\text{OH}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{17}\text{H}_{34}\text{O}_2}
Yield: ~85% under optimized conditions (pH 2, 70°C) .
Biological Activity
While this compound exhibits limited antibacterial activity (MIC ≥512 μg/mL against S. aureus), its hydrophobicity disrupts microbial membranes at higher concentrations .
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | ≥512 |
Escherichia coli | ≥512 |
Polymorphism and Solid-State Behavior
This compound displays multiple crystalline phases:
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
1-Heptadecanol has been identified as a potential antifungal agent. A study conducted on its molecular interactions with proteins from opportunistic fungi, such as Candida albicans, revealed significant binding affinities, indicating its therapeutic potential against fungal infections. The binding affinities were recorded as follows:
Fungi | Binding Affinity (kcal/mol) |
---|---|
Candida albicans | -4.6 |
Rhizopus oryzae | -3.9 |
Aspergillus niger | -3.0 |
These results suggest that this compound could be further explored as a natural drug candidate for treating fungal infections, especially in immunocompromised patients .
Synthesis of Sodium Heptadecyl Sulfate
Another notable application is in the synthesis of sodium heptadecyl sulfate, which is used in various industrial processes. This synthesis highlights the compound's importance in producing surfactants and emulsifiers .
Cosmetic and Personal Care Products
This compound is utilized in the formulation of cosmetic products due to its emollient properties. It acts as a skin-conditioning agent and can enhance the texture and feel of creams and lotions. Its long-chain structure provides moisturizing benefits, making it suitable for products aimed at dry skin treatment.
Biochemical Research
Ether Lipid Synthesis
Recent studies have demonstrated that this compound plays a crucial role in the synthesis of ether phospholipids within cellular systems. When HeLa cells were supplemented with this compound, there was an increase in the production of ether phospholipid species containing odd-numbered side chains, which are less common in biological membranes. This research indicates its potential utility in studying lipid metabolism and membrane biology .
Isolation of Bioactive Compounds
In biochemical research, this compound has been isolated from various natural sources for its antioxidant properties. Its purification and identification have been achieved through advanced chromatographic techniques, showcasing its significance as a bioactive compound .
Industrial Applications
The industrial relevance of this compound extends to its use as an excipient in drug formulations. Its properties allow it to function effectively as a stabilizer and thickening agent in various pharmaceutical preparations . Additionally, it is considered for applications in the production of biodiesel due to its fatty alcohol content.
Case Studies
Case Study 1: Antifungal Efficacy
A recent study explored the antifungal efficacy of this compound against several pathogenic fungi. The findings highlighted its potential as an alternative treatment option for fungal infections that are resistant to conventional antifungal drugs .
Case Study 2: Lipid Metabolism Research
Research involving HeLa cells demonstrated that supplementation with this compound could restore ether phospholipid synthesis in genetically modified cells lacking key enzymes. This finding underscores the compound's importance in understanding lipid metabolism pathways and could lead to novel therapeutic strategies for lipid-related disorders .
Mechanism of Action
The mechanism of action of 1-heptadecanol involves its interaction with lipid membranes and its ability to modulate membrane fluidity . It can integrate into lipid bilayers, affecting the physical properties of the membrane and influencing various cellular processes . Additionally, its long hydrophobic chain allows it to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Chain length directly affects melting points and solubility. Longer chains (e.g., C18) are less soluble in polar solvents .
- This compound’s polymorphism studies are critical for material science applications, distinguishing it from shorter-chain alcohols .
Antimicrobial and Anti-Inflammatory Effects
- This compound: Inhibits C. jejuni growth as a volatile organic compound (VOC) in BHI broth cultures . Reduces liver and intestinal damage in rats by modulating gut metabolism .
- 1-Hexadecanol (C16-OH): Higher antibacterial activity against S. aureus (MIC = 256 µg/mL) compared to this compound (MIC ≥512 µg/mL) .
- Phytol: Synergistic anti-inflammatory effects with this compound in plant extracts, attributed to diterpene structure .
Antifeedant and Insecticidal Activity
Notes:
- Compared to synthetic insecticides, this compound offers lower phytotoxicity, making it suitable for sustainable agriculture .
Biological Activity
1-Heptadecanol, a long-chain primary alcohol with the molecular formula CHO, has garnered attention for its diverse biological activities. This compound is notable for its roles in antibacterial activity, lipid synthesis, and potential applications in pest management. Below, we explore the biological activities of this compound based on recent research findings.
Property | Value |
---|---|
Molecular Weight | 256.467 g/mol |
Density | 0.8 ± 0.1 g/cm³ |
Boiling Point | 308 °C |
Melting Point | 51-55 °C |
Flash Point | 136.4 °C |
Antibacterial Activity
This compound exhibits significant antibacterial properties against various bacterial strains. A study indicated that it was included among long-chain fatty alcohols tested for their ability to inhibit the growth of Staphylococcus aureus. The results demonstrated that while other long-chain fatty alcohols like 1-dodecanol and 1-tridecanol showed higher antibacterial activity, this compound still contributed to bacterial growth inhibition at certain concentrations .
Inhibitory Effects on Bacterial Growth
- Tested Concentrations : Various concentrations (e.g., 40 μg/mL) were used to assess the growth inhibition of S. aureus.
- Results : The presence of this compound led to a measurable decrease in viable cell counts, indicating its potential as an antimicrobial agent.
Ether Phospholipid Synthesis
Recent research has highlighted the role of this compound in the synthesis of ether phospholipids, particularly in cellular models like HeLa cells. When supplemented with 40 µM of this compound, there was a notable increase in the production of ether phospholipid species containing odd-numbered side chains, while those with even-numbered chains decreased . This suggests that this compound could be utilized in studies related to lipid metabolism and cellular membrane dynamics.
Key Findings:
- Odd-Chain Lipid Production : Supplementation resulted in the synthesis of multiple ether phospholipid species.
- Enzyme Activity : Cells deficient in specific enzymes (e.g., FAR1) showed recovery in ether phospholipid production when supplemented with this compound, indicating its critical role in lipid biosynthesis pathways.
Application in Pest Management
In addition to its biochemical roles, this compound has been explored for its potential as a repellent against agricultural pests. A study assessed its effectiveness in deterring feeding behavior in aphids, demonstrating that it could serve as a natural insect repellent . This aspect is particularly relevant for sustainable agriculture practices aiming to reduce chemical pesticide usage.
Study on Antibacterial Activity
A comparative study on long-chain fatty alcohols revealed that while compounds like 1-dodecanol showed more pronounced effects, this compound still played a role in inhibiting bacterial growth, suggesting potential use in formulations aimed at microbial control .
Lipid Synthesis Research
Research involving HeLa cells demonstrated that supplementation with this compound significantly influenced ether lipid synthesis pathways, providing insights into metabolic processes that could be targeted for therapeutic interventions .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the physical and polymorphic properties of 1-Heptadecanol?
To analyze this compound’s polymorphism and structural properties, researchers should employ a combination of thermal and spectroscopic methods:
- Differential Scanning Calorimetry (DSC): Determines melting points (51–55°C) and phase transitions.
- X-ray Powder Diffraction (XRPD): Identifies crystalline phases and lattice parameters.
- Raman Spectroscopy and Infrared (IR) Spectroscopy: Resolve molecular vibrations and hydrogen bonding patterns.
- Solubility Profiling: Chloroform is a preferred solvent (50 mg/mL) for preparing homogeneous solutions .
Q. How can this compound be synthesized, and what factors influence reaction efficiency?
this compound can be synthesized via catalytic hydrogenation of fatty acids or esters. For example, hydrogenation of hexadecanoic acid using a Ru-Sn/C catalyst yields this compound, but pressure optimization is critical:
Q. What thermodynamic data are available for this compound, and how can they inform experimental design?
NIST provides heat capacity () and entropy () data for this compound between 300–380 K. These values are critical for:
- Designing calorimetry experiments.
- Modeling phase behavior in lipid bilayers or surfactant systems.
Correlations for liquid n-alkanols (e.g., vs. chain length) can extrapolate properties for homologs .
Advanced Research Questions
Q. How does polymorphism in this compound affect its functional properties in surfactant applications?
Polymorphic forms of this compound (studied via XRPD and DSC) exhibit distinct packing efficiencies and melting profiles, which influence:
- Micelle Formation: Chain alignment impacts critical micelle concentration (CMC).
- Thermal Stability: High-melting polymorphs are preferable for high-temperature industrial processes.
Contradictions in DSC data (e.g., minor endothermic peaks) suggest impurities or metastable phases; purity verification via GC-MS is advised .
Q. What methodological challenges arise when detecting this compound in complex biological matrices?
GC-MS is the gold standard, but challenges include:
- Co-elution: Overlapping peaks with similar hydrocarbons (e.g., 1-Heptadecene). Use high-resolution columns (e.g., DB-5MS) and selective ion monitoring (SIM) for 256.47 (molecular ion).
- Low Abundance: In plant extracts (e.g., Betula cylindrostachya), this compound constitutes <2% of total lipids. Enrichment via liquid-liquid extraction (chloroform/water) improves detection .
Q. How can researchers resolve contradictions in catalytic hydrogenation data for this compound synthesis?
Discrepancies in yield vs. pressure (e.g., 62.23% conversion at 4.0 MPa but only 0.21% yield) suggest competing pathways. Strategies include:
- Kinetic Studies: Monitor intermediate formation (e.g., ethyl heptadecanoate) via time-resolved sampling.
- Catalyst Modification: Alloying Ru-Sn with promoters (e.g., Fe) may suppress esterification side reactions.
- Computational Modeling: Density Functional Theory (DFT) can identify adsorption energetics favoring alcohol over ester pathways .
Q. Methodological Best Practices
Q. What safety protocols are essential for handling this compound in laboratory settings?
While not classified as hazardous (WGK 2), precautions include:
- Ventilation: Use fume hoods to minimize airborne exposure.
- Personal Protective Equipment (PPE): N95 masks, gloves, and eyeshields.
- Storage: Avoid long-term degradation by storing in airtight containers at 4°C .
Q. How should researchers design studies to investigate this compound’s bioactivity (e.g., antidandruff effects)?
- In Vitro Assays: Test against Malassezia furfur (dandruff-associated fungus) using broth microdilution (MIC/MBC).
- Synergy Studies: Combine with known antifungals (e.g., ketoconazole) to assess additive effects.
- Mechanistic Probes: Use fluorescence microscopy to evaluate membrane disruption .
Q. Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing thermodynamic or catalytic datasets?
Properties
IUPAC Name |
heptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
Record name | Heptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
Record name | 1-Heptadecanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10167 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000261 [mmHg] | |
Record name | 1-Heptadecanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10167 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1454-85-9, 52783-44-5 | |
Record name | 1-Heptadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanol (mixed primary isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEPTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.